The Pharmacological Architecture of 4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine: A Bifunctional Fragment Scaffold
The Pharmacological Architecture of 4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine: A Bifunctional Fragment Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 329206-54-4 | Molecular Weight: 198.18 Da[1][2]
Executive Summary: Deconstructing a Privileged Scaffold
In the landscape of Fragment-Based Drug Discovery (FBDD), certain low-molecular-weight compounds serve as "privileged scaffolds"—molecules that disproportionately interact with varied biological targets due to highly optimized stereoelectronic properties. 4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine (CAS 329206-54-4) is one such commercially available bifunctional building block[1][2].
As a Senior Application Scientist, it is critical to clarify that this compound is not a mature clinical drug with a singular, systemic mechanism of action. Rather, it is a highly engineered fragment that fuses two distinct, field-proven pharmacophores:
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The 4-amino-1,2,5-oxadiazole (Aminofurazan) core: A specialized heme-binding motif utilized in Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[3][4].
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The Morpholine-4-carbonyl moiety: A classic hinge-binding motif ubiquitous in Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors[5][6].
This technical guide dissects the mechanistic causality of these two moieties, detailing how they interact with their respective targets at the atomic level, and provides the self-validating experimental frameworks required to develop this fragment into a high-affinity lead compound.
Mechanism of Action 1: Aminofurazan as a Heme-Binding IDO1 Inhibitor
Indoleamine 2,3-dioxygenase 1 (IDO1) is a monomeric, heme-containing enzyme responsible for catalyzing the rate-limiting oxidation of L-tryptophan into N-formylkynurenine[7]. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment profoundly suppress T-cell proliferation, making IDO1 a prime target for cancer immunotherapy[3][7].
The Atomic Causality of Inhibition
The 1,2,5-oxadiazol-3-amine (aminofurazan) substructure is classified as a "heme-binding" competitive inhibitor [4].
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Coordination Chemistry: The nitrogen atoms of the oxadiazole ring, coupled with the electron-donating primary amine, coordinate directly with the porphyrin heme iron (Fe²⁺/Fe³⁺) located deep within the IDO1 active site[7].
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Steric Occlusion: By anchoring to the heme iron, the furazan core physically occupies the catalytic pocket, preventing the indole ring of L-tryptophan from entering[7][8]. This mechanism is identical to the pharmacodynamic action of advanced clinical candidates like Epacadostat (INCB024360), which relies heavily on the aminofurazan core to achieve nanomolar potency[3][9].
Mechanism of Action 2: Morpholine as a PI3K/mTOR Hinge Binder
The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular survival, proliferation, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies[5][10].
The Atomic Causality of Inhibition
The morpholine ring is one of the most privileged hinge-binding motifs in kinase medicinal chemistry[6][10].
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Hydrogen Bonding: In the ATP-binding cleft of PI3K (e.g., the p110α catalytic subunit) or mTOR, the oxygen atom of the morpholine ring acts as a highly specific hydrogen bond acceptor. It interacts directly with the backbone amide of a conserved Valine residue (e.g., Val851 in PI3Kα or Val2240 in mTOR)[5][6].
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Conformational Coplanarity: The adjacent carbonyl group in our subject compound restricts the rotational freedom of the morpholine ring. Density Functional Theory (DFT) studies on similar structures demonstrate that this restriction forces the morpholine oxygen's lone electron pairs into an optimal vector for hydrogen bonding, while the hydrophobic carbons of the morpholine ring pack tightly against the hydrophobic walls of the ATP cleft[10].
Fig 1. Pharmacological potential of the compound's motifs targeting IDO1 and PI3K pathways.
Quantitative Pharmacophore Summary
To facilitate rational drug design, the distinct properties of the compound's two functional halves are summarized below:
| Structural Motif | Primary Biological Target | Binding Mechanism | Key Interacting Residue / Cofactor | Clinical Reference Molecule |
| 4-Amino-1,2,5-oxadiazole | Indoleamine 2,3-dioxygenase 1 (IDO1) | Competitive Active-Site Inhibition | Porphyrin Heme Iron (Fe²⁺/Fe³⁺) | Epacadostat (INCB024360) |
| Morpholine-4-carbonyl | PI3K (Class I) / mTOR | ATP-Competitive Hinge Binding | Valine (e.g., Val851 / Val2240) | Buparlisib (BKM120) |
Experimental Protocols: A Self-Validating FBDD Workflow
Because fragments inherently possess low initial binding affinities ( Kd in the high μM to mM range), traditional high-throughput biochemical screening often yields false negatives. The following protocols represent a self-validating, biophysics-first approach to characterizing 4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine.
Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is utilized because it detects binding events independent of enzymatic activity, providing real-time kinetic data ( kon , koff ) and stoichiometry crucial for low-affinity fragments.
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Surface Preparation: Immobilize recombinant human His-tagged IDO1 (or PI3Kα) onto a Series S Sensor Chip NTA via Ni2+ /NTA chelation. Ensure an immobilization level of ~3000 RU to maximize the signal-to-noise ratio for low MW analytes.
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Analyte Preparation: Prepare a 2-fold serial dilution of the fragment (ranging from 10 μM to 2 mM ) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).
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Self-Validation Control: Run Epacadostat (for IDO1) or BKM120 (for PI3K) as a positive control. Logic: If the positive control fails to yield a high-affinity kinetic curve, the immobilized protein is misfolded or the active site is occluded, invalidating any negative results from the fragment.
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Execution & Analysis: Inject analytes at a flow rate of 30 μL/min . Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the Kd .
Protocol B: Biochemical Validation via IDO1 Methylene Blue/Ascorbate Assay
Causality: Once binding is confirmed via SPR, this assay proves that the binding event translates to functional enzymatic inhibition[8][9].
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Reaction Mixture: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 6.5), 50 μM methylene blue (electron carrier), 20 μg/mL catalase (to prevent peroxide-mediated enzyme degradation), 50 mM neutralized ascorbic acid (reductant), and 0.4 mM L-Tryptophan[8][9].
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Compound Addition: Add the fragment in varying concentrations (0.5% final DMSO concentration)[9].
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Initiation & Incubation: Add 25 μg/mL purified recombinant IDO1 enzyme to initiate the reaction. Incubate at 37°C for 1 hour[9].
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Quenching & Conversion: Stop the reaction by adding 30% trichloroacetic acid. Heat the plate at 65°C for 15 minutes. Logic: This step is chemically necessary to fully hydrolyze the intermediate N-formylkynurenine into stable kynurenine.
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Detection: Add 2% p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Measure absorbance at 490 nm using a microplate reader to quantify kynurenine production and calculate the IC50 [8].
Fig 2. Fragment-Based Drug Discovery (FBDD) workflow for characterizing bifunctional fragments.
References
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